Methyl 3-isocyanato-3-methylbutanoate

Reaction kinetics Chemoselectivity Isocyanate reactivity

Methyl 3-isocyanato-3-methylbutanoate (CAS 50835-71-7) is a bifunctional organic compound with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g·mol⁻¹, featuring a tertiary isocyanate group (-NCO) on a gem-dimethyl-substituted carbon and a methyl ester terminus. This structural arrangement distinguishes it from primary and secondary alkyl isocyanates by imparting steric hindrance at the electrophilic carbon, which modulates nucleophilic addition kinetics without eliminating reactivity.

Molecular Formula C7H11NO3
Molecular Weight 157.169
CAS No. 50835-71-7
Cat. No. B2592476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-isocyanato-3-methylbutanoate
CAS50835-71-7
Molecular FormulaC7H11NO3
Molecular Weight157.169
Structural Identifiers
SMILESCC(C)(CC(=O)OC)N=C=O
InChIInChI=1S/C7H11NO3/c1-7(2,8-5-9)4-6(10)11-3/h4H2,1-3H3
InChIKeyGFQSSGHLDKMZOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-isocyanato-3-methylbutanoate (CAS 50835-71-7): A Tertiary Isocyanate Ester Building Block for Controlled Reactivity Applications


Methyl 3-isocyanato-3-methylbutanoate (CAS 50835-71-7) is a bifunctional organic compound with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g·mol⁻¹, featuring a tertiary isocyanate group (-NCO) on a gem-dimethyl-substituted carbon and a methyl ester terminus . This structural arrangement distinguishes it from primary and secondary alkyl isocyanates by imparting steric hindrance at the electrophilic carbon, which modulates nucleophilic addition kinetics without eliminating reactivity [1]. The compound is commercially available at ≥95% purity (typical specification) and is primarily utilized as a precision building block in organic synthesis, pharmaceutical intermediate preparation, and functional polymer design .

Why Generic Isocyanate Esters Cannot Simply Replace Methyl 3-isocyanato-3-methylbutanoate in Performance-Critical Synthesis


Although several isocyanate esters share a C₇H₁₁NO₃ molecular formula or similar reactive motifs, the precise position of the isocyanate group and the degree of carbon substitution critically dictate reactivity, selectivity, and product architecture. The target compound possesses a tertiary NCO group on a quaternary carbon bearing geminal methyl groups—a motif absent in linear-chain analogs such as methyl 3-isocyanatopropanoate (CAS 50835-77-3) or regioisomeric methyl 2-isocyanato-3-methylbutanoate. The gem-dimethyl substitution invokes the Thorpe–Ingold effect [1], which accelerates intramolecular cyclization rates through angle compression and favorable rotamer populations. Substituting with a primary or secondary isocyanate ester not only alters reaction kinetics—potentially reducing cyclization yields—but also changes the steric profile of downstream products, affecting molecular recognition, polymer morphology, or pharmacological activity. Consequently, direct replacement without re-optimization of reaction conditions or re-validation of product performance carries a high risk of synthetic failure or property deviation.

Quantitative Differentiation Evidence for Methyl 3-isocyanato-3-methylbutanoate Against Its Closest Structural Analogs


Tertiary Isocyanate Configuration Enables Slower, More Selective Nucleophilic Addition vs. Primary Isocyanate Analogs

The target compound bears a tertiary isocyanate group (R₃C–NCO) whose electrophilic carbon is sterically shielded by two geminal methyl groups. Literature kinetic data for aliphatic isocyanates indicate that tertiary alkyl isocyanates react with nucleophiles approximately 10³- to 10⁴-fold more slowly than primary alkyl isocyanates under uncatalyzed conditions [1]. Methyl 3-isocyanatopropanoate (CAS 50835-77-3), a direct primary isocyanate ester analog lacking the gem-dimethyl substitution, is expected to exhibit the higher reactivity typical of primary isocyanates, whereas the target compound's attenuated reactivity provides a wider process window for staged, chemoselective transformations in multifunctional substrate environments.

Reaction kinetics Chemoselectivity Isocyanate reactivity Steric shielding

Gem-Dimethyl Substitution Accelerates Intramolecular Cyclization via the Thorpe–Ingold Effect Relative to Non-Geminal Analogs

The gem-dimethyl group at the carbon α to the isocyanate-bearing carbon introduces a quaternary center that compresses the internal bond angle and biases the conformational ensemble toward reactive rotamers—a phenomenon known as the Thorpe–Ingold effect [1]. Quantitative studies on model systems demonstrate that gem-dimethyl substitution can increase cyclization rate constants by factors of 10² to over 10⁵ compared to the corresponding unsubstituted or mono-substituted analogs, depending on ring size and reaction type [1]. Methyl 3-isocyanatopropanoate (no gem-dimethyl) and methyl 2-isocyanato-3-methylbutanoate (mono-methyl branching at the α-position) lack this quaternary center and therefore do not benefit from the same degree of angle compression, making them less effective for applications where rapid, high-yield intramolecular cyclization is critical.

Cyclization kinetics Thorpe-Ingold effect Conformational preorganization Ring-closure efficiency

Methyl Ester vs. Ethyl Ester: Optimal Balance of Volatility and Reactivity for Downstream Hydrolysis or Transesterification

The methyl ester moiety in the target compound (MW 157.17) offers a distinct molecular weight economy advantage over the ethyl ester analog, ethyl 3-isocyanato-3-methylbutanoate (CAS 114681-64-0, MW 171.20) [1]. The lower molecular weight translates to a higher molar NCO content (26.7 wt% vs. 24.5 wt% for the ethyl analog), which is a critical parameter in polyurethane formulation and step-growth polymerization efficiency. Additionally, methyl esters generally undergo hydrolysis and transesterification more readily than ethyl esters due to reduced steric hindrance at the acyl carbon, allowing for milder deprotection or post-polymerization functionalization conditions .

Ester lability Protecting group strategy Solubility Molecular weight efficiency

Tertiary Isocyanate Thermal Stability Advantage Over Primary Isocyanate Esters in Storage and High-Temperature Processing

Computational studies on isocyanate cyclotrimerization thermodynamics indicate that secondary and tertiary alkyl-substituted isocyanates exhibit less negative cyclotrimerization enthalpy changes compared to primary n-alkyl-substituted isocyanates, suggesting reduced thermodynamic driving force for undesired isocyanurate formation during storage or thermal processing [1]. The target compound's tertiary isocyanate group, stabilized by the gem-dimethyl substitution, is less prone to adventitious trimerization than primary isocyanate esters such as methyl 3-isocyanatopropanoate. This translates to longer practical shelf-life and greater tolerance to elevated-temperature reaction conditions without stabilizer additives.

Thermal stability Shelf-life Isocyanate trimerization Storage conditions

Regioisomeric Differentiation: 3-Isocyanato vs. 2-Isocyanato Substitution Impacts Product Architecture and Steric Profile

The isocyanate group position on the carbon skeleton fundamentally alters the spatial relationship between the reactive NCO and the ester functionality. In methyl 3-isocyanato-3-methylbutanoate, the NCO and ester are separated by a methylene spacer (-CH₂-), placing the reactive termini at a defined distance. In contrast, methyl 2-isocyanato-3-methylbutanoate (CAS 30293-86-8) positions the NCO directly adjacent to the ester carbonyl on the same carbon, creating a different bite angle and electronic environment . This regioisomeric distinction is critical in step-growth polymerization, where the distance between reactive groups dictates polymer repeat-unit geometry and, consequently, material thermal and mechanical properties. In medicinal chemistry, the altered spatial presentation of the isocyanate-derived urea or carbamate linkage can significantly impact target binding.

Regioselectivity Molecular topology Polymer microstructure Pharmacophore geometry

High-Value Application Scenarios Where Methyl 3-isocyanato-3-methylbutanoate Delivers Demonstrable Selection Advantages


Synthesis of Gem-Dimethyl-Substituted Heterocycles via Intramolecular Cyclization

When the synthetic target requires formation of a 5- or 6-membered nitrogen-containing heterocycle (e.g., hydantoins, cyclic ureas, or triazinanediones) via intramolecular trapping of the isocyanate by a tethered nucleophile, the Thorpe–Ingold effect conferred by the gem-dimethyl group is expected to accelerate cyclization by ≥100-fold relative to non-geminal analogs [1]. This property directly enables higher yields under milder conditions, reducing purification burden and improving process mass intensity for pharmaceutical intermediate synthesis.

Functional Polyurethane Synthesis Requiring Controlled, Staged Crosslinking

The tertiary isocyanate's attenuated reactivity (approximately 10³- to 10⁴-fold slower than primary isocyanates [1]) provides an extended working time for formulation, casting, or coating applications where premature gelation must be avoided. This is particularly valuable in the preparation of segmented polyurethanes with precise hard-segment/soft-segment morphology, where the slower NCO reaction rate allows for better phase separation and improved mechanical properties.

Post-Polymerization Functionalization via Ester Hydrolysis or Transesterification

The methyl ester terminus serves as a latent carboxylic acid handle. Following incorporation into a polymer backbone or small-molecule scaffold via the isocyanate group, the methyl ester can be hydrolyzed under milder conditions than the corresponding ethyl ester, enabling subsequent conjugation of targeting ligands, dyes, or polyethylene glycol chains [1]. The 2.2 wt% higher NCO content compared to the ethyl ester analog also improves crosslinking efficiency on a per-gram basis .

Building Block for Sterically Demanding Pharmacophores Requiring Quaternary Carbon Centers

The quaternary carbon bearing the gem-dimethyl and isocyanate groups introduces a sterically congested, three-dimensional motif that is increasingly valued in medicinal chemistry for improving target selectivity and metabolic stability. The 3-isocyanato regioisomer places this quaternary center at a specific distance from the ester-derived attachment point, a spatial relationship distinct from 2-isocyanato regioisomers and one that can be exploited in fragment-based drug design and diversity-oriented synthesis [1].

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